2-(3-(4-Bromophenyl)pyrazin-2-yl)thiazolidin-4-one
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Overview
Description
2-(3-(4-Bromophenyl)pyrazin-2-yl)thiazolidin-4-one is a heterocyclic compound that features a thiazolidinone ring fused with a pyrazine ring and a bromophenyl group. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-Bromophenyl)pyrazin-2-yl)thiazolidin-4-one typically involves the condensation of 4-bromobenzaldehyde with 2-aminopyrazine to form an intermediate Schiff base. This intermediate is then cyclized with thioglycolic acid under reflux conditions to yield the desired thiazolidinone derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-(4-Bromophenyl)pyrazin-2-yl)thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromophenyl group or the pyrazine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the bromophenyl group or the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the bromophenyl or pyrazine rings .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-(4-Bromophenyl)pyrazin-2-yl)thiazolidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-3-(pyridin-2-yl)thiazolidin-4-one: Similar structure but with a phenyl and pyridinyl group instead of bromophenyl and pyrazinyl groups.
3-(4-Bromophenyl)-2-(4-(dimethylamino)phenyl)thiazolidin-4-one: Contains a dimethylamino group in addition to the bromophenyl group.
Uniqueness
2-(3-(4-Bromophenyl)pyrazin-2-yl)thiazolidin-4-one is unique due to the combination of the bromophenyl, pyrazinyl, and thiazolidinone moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
Introduction
2-(3-(4-Bromophenyl)pyrazin-2-yl)thiazolidin-4-one is a compound that belongs to the thiazolidinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic effects, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound features a thiazolidinone ring fused with a pyrazine and a bromophenyl group, which contributes to its biological activity.
Anticancer Activity
Recent studies have indicated that thiazolidinone derivatives exhibit significant anticancer properties. In particular, compounds containing bromine substituents have shown enhanced cytotoxic effects against various cancer cell lines. For instance, a study reported that derivatives similar to this compound demonstrated moderate activity against HCT-116 colorectal cancer cells, with IC50 values indicating effective growth inhibition compared to control groups .
Antimicrobial Activity
The antimicrobial efficacy of thiazolidinones has been well-documented. Research has shown that this compound exhibits notable activity against both Gram-positive and Gram-negative bacteria. A study evaluating various thiazolidinone derivatives found that compounds similar to this structure had minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/mL against several pathogenic strains .
Anti-inflammatory and Antioxidant Properties
Thiazolidinones are also recognized for their anti-inflammatory properties. The presence of specific substituents can enhance their ability to inhibit inflammatory pathways. Additionally, antioxidant assays have demonstrated that compounds in this class can scavenge free radicals, contributing to their potential protective effects against oxidative stress .
Table 1: Summary of Biological Activities
Detailed Findings from Selected Studies
- Anticancer Study : In vitro studies on the cytotoxicity of thiazolidinone derivatives showed that compounds with a bromine substituent significantly inhibited the proliferation of HCT-116 cells, suggesting structural modifications can enhance anticancer activity .
- Antimicrobial Evaluation : A series of thiazolidinone derivatives were synthesized and screened for antimicrobial activity against various pathogens. The results indicated that compounds similar to this compound exhibited promising results against both bacterial and fungal strains .
- Anti-inflammatory Mechanism : Research highlighted the ability of thiazolidinones to modulate inflammatory mediators such as TNF-alpha and IL-6 in cellular models, indicating potential therapeutic applications in inflammatory diseases .
Properties
Molecular Formula |
C13H10BrN3OS |
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Molecular Weight |
336.21 g/mol |
IUPAC Name |
2-[3-(4-bromophenyl)pyrazin-2-yl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H10BrN3OS/c14-9-3-1-8(2-4-9)11-12(16-6-5-15-11)13-17-10(18)7-19-13/h1-6,13H,7H2,(H,17,18) |
InChI Key |
HOCDUMMHFUMPNO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(S1)C2=NC=CN=C2C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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